3-((2,6-dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((2,6-dimethylpyrimidin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide” is a pyrimidine derivative . Pyrimidine derivatives have received significant interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives possess promising anticancer activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Research efforts have been directed towards the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to harness their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of novel heterocyclic compounds through reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds, resulting in the creation of pyran, pyridine, and pyridazine derivatives. These compounds exhibited significant antibacterial activity, highlighting the utility of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Environmental Remediation
Sulfonamide antibiotics in the environment pose a risk for antibacterial resistance proliferation. A study by Ji et al. (2017) reported that sulfate radical-based advanced oxidation processes (SR-AOPs) could effectively remediate soil and groundwater contaminated by antibiotics. This study provided insights into the degradation pathways of sulfonamides, revealing the formation of SO2 extrusion products (SEPs) during the oxidation process. The findings underscore the potential of SR-AOPs in environmental remediation efforts (Ji, Shi, Wang, Lu, Ferronato, & Chovelon, 2017).
Antioxidant Potential for Age-related Diseases
The synthesis of analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, incorporating free radical scavenger and chelating groups, demonstrated potential for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). Jin, Randazzo, Zhang, and Kador (2010) showed that these compounds could protect human cell lines against oxidative stress, suggesting their utility as preventive treatments for various age-related conditions (Jin, Randazzo, Zhang, & Kador, 2010).
Metal Complexation for Enhanced Biological Activity
Sulfonamide-derived compounds have been studied for their ability to form complexes with transition metals, which could enhance their biological activities. Chohan, Shad, and Nasim (2009) synthesized and characterized sulfonamide-derived compounds and their metal complexes, suggesting that these complexes exhibit significant antibacterial and antifungal activities. This line of research opens up possibilities for developing metal-based drugs with enhanced efficacy (Chohan, Shad, & Nasim, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-10-8-13(15-11(2)14-10)20-12-6-5-7-17(9-12)21(18,19)16(3)4/h8,12H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRFJYGRDQQFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.